1H-Imidazol-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZANEWAFZMPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1h Imidazol 1 Amine and Its Derivatives
Classical and Modern Approaches for Imidazole (B134444) Ring Formation
The foundational methods of imidazole synthesis have been adapted to produce N-substituted derivatives, including those bearing an amino group at the 1-position. These strategies often involve the condensation of multiple components to build the heterocyclic ring.
The Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858, is a cornerstone of imidazole chemistry. mdpi.comnih.gov In its classic form, the reaction condenses a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. mdpi.comirjmets.com
A critical adaptation of this multi-component reaction involves the substitution of one equivalent of ammonia with a primary amine, which yields N-1 substituted imidazoles. irjmets.comwikipedia.org To generate 1H-imidazol-1-amine derivatives, this approach can be modified by using a hydrazine (B178648) or a substituted hydrazine in place of the primary amine. This allows for the direct incorporation of the N-amino functionality onto the imidazole ring during its formation. The reaction proceeds via the condensation of the dicarbonyl with the hydrazine and aldehyde, followed by cyclization and dehydration to form the aromatic imidazole ring. wikipedia.orgosti.gov This method is valued in industrial applications for its use of simple, inexpensive starting materials.
| Reactant 1 (Dicarbonyl) | Reactant 2 (Aldehyde) | Reactant 3 (Nitrogen Source) | Product Type | Reference(s) |
| Benzil (B1666583) | Substituted Aldehyde | Ammonium (B1175870) Acetate (B1210297) & Primary Amine | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.net |
| Glyoxal | Formaldehyde | Hydrazine (proposed) | 1-Aminoimidazole | nih.govwikipedia.org |
| Diketone | Aldehyde | Diamine | Imidazolium (B1220033) Moieties | osti.gov |
The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgjournalijar.com The reaction typically involves the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. organic-chemistry.orgnih.gov The aldimine is generated in situ from the condensation of an aldehyde and a primary amine. organic-chemistry.org
For the synthesis of this compound derivatives, the primary amine used to form the aldimine can be a hydrazine derivative. The subsequent reaction with TosMIC under basic conditions leads to a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the N-amino-substituted imidazole. organic-chemistry.org This multicomponent approach is noted for its versatility and the ability to construct imidazoles with a variety of substituents. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Reference(s) |
| Aldehyde | Hydrazine derivative | TosMIC | 1-Aminoimidazole derivative | organic-chemistry.orgnih.gov |
| Aldehyde-containing vinylogous bromide | Amine-containing double bond | TosMIC | Fused Imidazo-pyridine | nih.gov |
| 2-Indolecarboxaldeyde | Benzyl amine | TosMIC | Indole-imidazole | nih.gov |
One-pot and multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted imidazoles in a single step, which is both time-saving and economical. ijpbs.com The Debus-Radziszewski and Van Leusen reactions are themselves examples of MCRs.
Other notable multi-component strategies have been developed. For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Another approach uses erbium triflate as a catalyst for the reaction between α-azido chalcones, aryl aldehydes, and anilines to give highly substituted imidazoles. organic-chemistry.org A particularly relevant strategy involves the reaction of aldehydes and isocyanides with amine components; the nucleophilic nitrogen of an imidazole can intercept a nitrilium ion intermediate to form fused imidazopyrazines in excellent yields. mdpi.com These MCRs offer a robust platform for generating a diverse library of imidazole derivatives. mdpi.com
In alignment with the principles of green chemistry, microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. jetir.org The synthesis of substituted imidazoles has benefited significantly from this technology, which often leads to shorter reaction times, higher yields, and simpler procedures compared to conventional heating. jetir.org
For example, the Debus-Radziszewski reaction can be performed under microwave irradiation using glacial acetic acid as a catalyst in solvent-free conditions, allowing for the rapid synthesis of 2,4,5-triphenyl imidazoles in as little as 1-3 minutes. jetir.org Similarly, 4,5-disubstituted imidazoles can be prepared from 1,2-diketones and urotropine with ammonium acetate under solventless microwave conditions. organic-chemistry.org Microwave irradiation has also been successfully applied to the hydrazinolysis of imidazo[1,2-a]pyrimidines to afford 2-amino-1H-imidazoles, avoiding the harsh acidic conditions often required in other methods. msu.ru These protocols are attractive due to their efficiency and reduced environmental impact. researchgate.nettubitak.gov.tr
| Method | Reactants | Conditions | Advantages | Reference(s) |
| Debus-Radziszewski | Benzil, Aldehyde, Ammonium Acetate | Microwave, Glacial Acetic Acid, Solvent-Free | Fast (1-3 min), High Yield, Inexpensive Catalyst | jetir.org |
| Hydrazinolysis | Imidazo[1,2-a]pyrimidines, Hydrazine | Microwave (150W), 120 °C, Ethanol | Avoids strong acid, High Yields (up to 96%) | msu.ru |
| MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines | Microwave, p-TSA, Ethanol | Green solvent, One-pot | tubitak.gov.tr |
One-Pot and Multi-component Condensation Reactions
Catalytic Synthesis Routes and Mechanistic Insights
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, providing novel pathways with high levels of control and efficiency. Various metals have been employed to construct and functionalize the imidazole ring.
Copper-Catalyzed Reactions: Copper catalysis is widely used for forming C-N bonds, making it highly suitable for imidazole synthesis. researchgate.net Copper-catalyzed methods include the N-arylation of imidazoles with aryl halides, which can proceed under mild conditions, often without the need for an additional ligand. organic-chemistry.orgbenthamdirect.com A simple and efficient route for creating multisubstituted imidazoles is the copper-catalyzed [3+2] cycloaddition, which uses oxygen as a green oxidant. organic-chemistry.orgacs.org Copper catalysts also facilitate the cascade addition and cyclization of o-haloanilines and carbodiimides to produce 2-aminobenzimidazoles. thieme-connect.com These methods are valued for their operational simplicity and tolerance of various functional groups. chim.itrsc.org
Gold-Catalyzed Reactions: Gold catalysts, typically Au(I) complexes, are known for their ability to activate alkynes toward nucleophilic attack. mdpi.com This reactivity has been harnessed to synthesize highly functionalized 4-aminoimidazoles through a [3+2] cycloaddition of ynamides with oxadiazoles. organic-chemistry.orgmdpi.com The reaction proceeds through an α-imino gold carbene intermediate, a key species in many gold-catalyzed transformations. mdpi.comresearchgate.net These methods are distinguished by their high atom economy and regioselectivity. organic-chemistry.orgacs.org
Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are effective in promoting transannulation reactions. For instance, stable 1-sulfonyl-1,2,3-triazoles can react with nitriles in the presence of a rhodium catalyst to yield substituted imidazoles. organic-chemistry.orgacs.org The proposed mechanism involves the formation of a rhodium iminocarbenoid intermediate. acs.org Rhodium catalysts have also been used in the transannulation of 1,2,4-oxadiazoles to produce 5-sulfonamidoimidazoles. organic-chemistry.orgrsc.org
Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. Nickel-based systems have been developed for the C-H arylation of imidazoles at the C2 position using phenol (B47542) derivatives or chloroarenes as coupling partners. scispace.comresearchgate.net The success of these reactions often relies on the choice of ligand and the use of a tertiary alcohol as the solvent. scispace.com Additionally, nickel catalysts like Raney nickel are employed in reduction reactions, such as the hydrogenation of a nitrile group to an amine in the synthesis of N-(3-aminopropyl) imidazole. google.com
| Catalyst Type | Reaction Type | Substrates | Key Features | Reference(s) |
| Copper | [3+2] Cycloaddition | Alkynes, Amidines | Uses O₂ as oxidant, high regioselectivity | organic-chemistry.orgacs.orgchim.it |
| Gold | [3+2] Annulation | Ynamides, Oxadiazoles | Atom-economical, forms α-imino gold carbenes | organic-chemistry.orgmdpi.comresearchgate.net |
| Rhodium | Transannulation | 1-Sulfonyl-1,2,3-triazoles, Nitriles | Forms Rhodium iminocarbenoid intermediates | organic-chemistry.orgacs.org |
| Nickel | C-H Arylation | Imidazoles, Phenol derivatives/Chloroarenes | Cost-effective, C2-selective functionalization | scispace.comresearchgate.net |
Organocatalysis and Metal-Free Protocols for Imidazole Ring Construction
The development of organocatalytic and metal-free methods for imidazole synthesis aligns with the principles of green chemistry by avoiding the use of toxic and expensive heavy metals. These approaches often utilize readily available, simple organic molecules to catalyze the formation of the imidazole core.
One notable metal-free approach involves the Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This method provides an efficient route to 1,2,5-trisubstituted imidazoles with high functional group compatibility. acs.org For instance, benzoic acid has been effectively used to catalyze the reaction between vinyl azides, aromatic aldehydes, and aromatic amines, offering a convenient, metal-free synthesis of 1,2,5-trisubstituted imidazoles without generating toxic byproducts. organic-chemistry.org
Similarly, glutamic acid has been identified as an efficient organocatalyst for the one-pot synthesis of 2,4,5-triaryl substituted imidazoles. researchgate.net The use of deep eutectic solvents, such as a urea-ZnCl₂ mixture, has also been shown to effectively catalyze the reaction of a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate to yield a variety of triaryl-1H-imidazoles. organic-chemistry.org This solvent system is advantageous as it can be reused multiple times without a significant loss in catalytic activity. organic-chemistry.org Furthermore, the use of imidazole itself as an organocatalyst has been demonstrated in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, showcasing the versatility of simple organic molecules in catalysis. ias.ac.in
The table below summarizes various organocatalytic and metal-free approaches for the synthesis of imidazole derivatives.
| Catalyst/Promoter | Reactants | Product | Key Features |
| Benzoic Acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-Trisubstituted imidazoles | Metal-free, high functional group compatibility. organic-chemistry.org |
| p-Toluenesulfonic acid | 2-Aminopyridine, arylglyoxal, alkyne derivatives | 2,3-Disubstituted imidazo[1,2-a]pyridines | Microwave-assisted, fast reaction times. acs.org |
| Pivalic Acid | Internal alkyne, aldehyde, aniline (B41778), NH₄OAc | Tri- and tetrasubstituted imidazoles | Metal-free, multicomponent reaction, good to excellent yields. acs.org |
| Glutamic Acid | Benzil or benzoin, aldehydes, ammonium acetate | 2,4,5-Triaryl substituted imidazoles | Organocatalytic, one-pot synthesis. researchgate.net |
| Urea-ZnCl₂ | Dicarbonyl compound, aromatic aldehyde, ammonium acetate | Triaryl-1H-imidazoles | Reusable deep eutectic solvent. organic-chemistry.org |
Electrochemical Oxidative Tandem Cyclization
Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic synthesis, offering mild reaction conditions and avoiding the need for chemical oxidants. An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles. acs.orgresearchgate.net This metal- and oxidant-free method proceeds via a direct C-N bond formation and demonstrates broad functional group tolerance, providing the desired imidazoles in moderate to excellent yields. acs.orgresearchgate.net
Another electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization of amines, alkynes, and azides in an undivided cell. rsc.orgrsc.org This method furnishes a variety of substituted imidazoles and avoids the use of transition metal catalysts and peroxide reagents, adhering to green chemistry principles. rsc.orgrsc.org The reaction is scalable, further highlighting its potential for commercial production. rsc.org
The following table outlines key aspects of electrochemical methods for imidazole synthesis.
| Reaction Type | Reactants | Key Conditions | Product | Advantages |
| Oxidative Tandem Cyclization | Aryl ketones, benzylamines | Metal- and oxidant-free, HI-mediated | 1,2,4-Trisubstituted-(1H)-imidazoles | Broad functional group tolerance, direct C-N bond formation. acs.orgresearchgate.net |
| Tandem Michael Addition/Azidation/Cyclization | Amines, alkynes, azides | Undivided electrolytic cell, catalyst-free | Polysubstituted imidazoles | Avoids transition metals and peroxides, scalable. rsc.orgrsc.org |
Advanced Synthetic Transformations and Functionalization Strategies
Beyond the initial construction of the imidazole ring, various advanced transformations and functionalization strategies are employed to create diverse and complex derivatives.
Denitrogenative Transformation of 5-Amino-1,2,3-Triazole Derivatives
A novel and efficient route to 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netresearchgate.netmdpi.comnih.gov This approach begins with the synthesis of 5-amino-1,2,3-triazoles through a dipolar azide-nitrile cycloaddition. researchgate.netmdpi.comnih.gov The subsequent transformation involves an intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. researchgate.netmdpi.comnih.gov This method provides access to a range of functionalized 1H-imidazoles. mdpi.comnih.gov
Regioselective Functionalization at N-1, C-2, C-4, and C-5 Positions
Achieving regioselective functionalization of the imidazole ring is crucial for synthesizing specific isomers with desired properties. Various strategies have been developed to control the position of substitution.
N-1 Position: The N-1 position can be functionalized through methods like N-alkylation. For instance, in the synthesis of chiral benzimidazole (B57391) derivatives, benzimidazole is first N-alkylated to introduce an acetaldehyde (B116499) group. thieme-connect.com
C-2, C-4, and C-5 Positions: Metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents at specific carbon atoms. For example, a copper-catalyzed reaction of imidamides with carboxylic acids allows for regioselective substitution at the C-2 and C-4 positions. rsc.org Furthermore, the inclusion of a nitroalkane in the reaction mixture can introduce functionality at the C-5 position. rsc.org
Directed Metalation: The use of directing groups can control the regioselectivity of metalation and subsequent electrophilic trapping. For the 1H-imidazo[1,2-b]pyrazole scaffold, a non-classical isostere of indole (B1671886), selective functionalization has been achieved through regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.org
The following table provides examples of regioselective functionalization strategies.
| Position(s) | Method | Reagents/Catalysts | Substrate |
| N-1 | N-Alkylation | - | Benzimidazole thieme-connect.com |
| C-2, C-4, C-5 | Copper-catalyzed reaction | Copper catalyst, Nitroalkane (for C-5) | Imidamides, Carboxylic acids rsc.org |
| C-7 (of imidazo[1,2-b]pyrazole) | Br/Mg-exchange | iPrMgCl·LiCl | 7-bromo-1H-imidazo[1,2-b]pyrazole rsc.org |
| C-3 (of imidazo[1,2-b]pyrazole) | Directed magnesiation | TMPMgCl·LiCl | Cyano-substituted 1H-imidazo[1,2-b]pyrazole rsc.org |
Preparation of Specific this compound Derivatives (e.g., 1-amino-1H-imidazole-5-carboxamide)
The synthesis of specific, functionally rich imidazole derivatives is of significant interest. For example, 5-amino-1H-imidazole-4-carboxamide (AICA) is a key intermediate for the antitumor drug temozolomide. acs.org An efficient one-step synthesis of AICA has been developed from commercially available hypoxanthine (B114508). acs.org This process involves heating hypoxanthine with ammonia in an autoclave, resulting in a significant yield improvement and cost reduction compared to previous methods. acs.org
Furthermore, 5-amino-1H-imidazole-4-carboxamide can be converted into Schiff bases by reacting it with various aromatic aldehydes. derpharmachemica.com These Schiff bases can then be further transformed into thiazolidinone derivatives through reaction with mercaptoacetic acid. derpharmachemica.com
A multicomponent reaction strategy has also been developed for the regioselective synthesis of 1-amino-1H-imidazole-2(3H)-thione derivatives. mdpi.com This approach involves the azidation of α-halohydrazones followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide. mdpi.com
Preparation of 1H-Imidazol-4-yl-1-amine Derivatives via Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. An efficient one-pot, two-step method for the preparation of 1H-imidazol-4-yl-1-amine derivatives has been developed using potassium carbonate (K₂CO₃) as a promoter. eurekaselect.combenthamdirect.com This cascade reaction involves the amination of acetates followed by the deprotection of the imidazole nitrogen, affording secondary amines with an imidazole group in good yields. eurekaselect.combenthamdirect.com
Silver-catalyzed cascade reactions have also been employed in the synthesis of 1,2,5-trisubstituted 1H-imidazoles from propargylamines and ketenimines. chim.it Additionally, a one-pot assembly of 4-(imidazol-1-yl)indole derivatives has been achieved through a sequential dearomatization and a silver-catalyzed cyclization/cesium carbonate-mediated conjugate addition/aromatization cascade reaction. rsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound and its derivatives, is a pivotal area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on developing sustainable, efficient, and non-hazardous synthetic routes. While specific literature detailing green methodologies exclusively for the parent compound this compound is limited, extensive research on its derivatives provides a clear framework for how these principles are being successfully implemented. The strategies involve the use of alternative energy sources, greener solvents, efficient catalytic systems, and process optimization through one-pot and multi-component reactions.
Solvent selection is another core tenet of green chemistry. Many traditional syntheses of imidazole derivatives rely on volatile and often toxic organic solvents. asianpubs.org Research has demonstrated the successful replacement of these with environmentally benign alternatives. Water, or mixtures of water and ethanol, have been used effectively as a green solvent system for the synthesis of imidazole-containing heterocycles. ias.ac.in Deep eutectic solvents (DESs), such as those combining choline (B1196258) chloride with glycerol (B35011) or urea, have also emerged as effective, non-conventional, and recyclable reaction media for synthesizing 2-aminoimidazole derivatives. mdpi.com Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. One-pot syntheses of various imidazole derivatives have been successfully developed under solvent-free conditions, offering advantages like high yields, simplified setup, and mild reaction conditions. asianpubs.org For example, the N-alkylation of imidazole to produce imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, has been achieved through a solvent-free process. ajgreenchem.com
The development of novel catalytic systems is crucial for enhancing the efficiency and sustainability of synthesis. Ionic liquids (ILs) have been employed as recyclable catalysts and green reaction media, offering benefits such as high product yields, high atom economy, and straightforward work-up procedures. tandfonline.com For instance, the acidic ionic liquid [BMIM]HSO4 has been used to catalyze the Debus-Radziszewski reaction under microwave irradiation for synthesizing tetrasubstituted imidazoles. tandfonline.com Moreover, metal-free and catalyst-free systems are being explored to avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org An expeditious one-pot, metal/catalyst-free method for synthesizing highly substituted 5-aminoimidazoles at room temperature showcases a particularly environmentally friendly approach. rsc.orgrsc.org When catalysis is necessary, researchers are developing more sustainable options, such as iron-catalyzed C-H amination using air as the oxidant and anisole (B1667542) as a green solvent, with water as the only byproduct. organic-chemistry.org
Multi-component reactions (MCRs) and one-pot syntheses are inherently green as they combine several synthetic steps into a single operation. This reduces the need for intermediate purification, minimizes solvent use and waste generation, and saves time and energy. rsc.org The synthesis of various substituted imidazoles has been effectively achieved through one-pot, multi-component procedures, often incorporating other green principles like the use of green solvents or catalysts. tandfonline.comresearchgate.net
These examples from the broader field of imidazole synthesis highlight the diverse strategies available for making the production of this compound and its derivatives more sustainable.
| Green Chemistry Approach | Specific Method/Reagent | Compound Type | Key Advantages |
| Alternative Energy Source | Microwave Irradiation | 2,4,5-Trisubstituted Imidazoles | Accelerated reaction, reduced energy use, high yields. researchgate.net |
| Microwave Heating | 1H-Imidazo[1,2-a]imidazole-3-amine Derivatives | Short reaction time, high yields, operational simplicity. researchgate.net | |
| Green Solvents | Deep Eutectic Solvents (Choline chloride/Urea) | 2-Aminoimidazoles | Reduced reaction time, avoids toxic VOCs, recyclable medium. mdpi.com |
| Water:Ethanol (1:1) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Recyclable medium, mild conditions, excellent yields. ias.ac.in | |
| Anisole | Imidazole-Fused-Ring Systems | Green solvent with water as the only byproduct. organic-chemistry.org | |
| Catalysis | Ionic Liquid ([BMIM]HSO4) | Tetrasubstituted Imidazoles | Recyclable catalyst, high atom economy. tandfonline.com |
| Iron (FeCl3) | Imidazole-Fused-Ring Systems | Uses air as oxidant, ligand-free conditions. organic-chemistry.org | |
| Nanocatalyst (ZnO NPs) | Benzimidazole Derivatives | Higher yield, shorter time, recyclable catalyst. | |
| Process Optimization | Solvent-Free One-Pot Synthesis | Various Imidazole Derivatives | High yields, mild conditions, no solvent waste. asianpubs.org |
| Metal/Catalyst-Free One-Pot Synthesis | 5-Aminoimidazoles | Room temperature, avoids toxic reagents, no chromatographic purification. rsc.orgrsc.org |
Reaction Mechanisms and Reactivity Studies of 1h Imidazol 1 Amine
Nucleophilic Reactivity of the Amine Functional Group
The primary amine group attached to the N1 position of the imidazole (B134444) ring in 1H-Imidazol-1-amine significantly influences its chemical behavior. This exocyclic amine is a key site for nucleophilic reactions.
Participation in Nucleophilic Substitution Reactions
The amine group of this compound and its derivatives readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of functionalized imidazole compounds. For instance, the reaction with electrophilic reagents is a common strategy. The synthesis of N-(3-(1H-Imidazol-1-yl)propyl) derivatives, which are inhibitors of heme oxygenase-1 (HO-1), involves alkylation or condensation reactions with imidazole precursors.
A typical example is the nucleophilic substitution reaction between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride. This reaction, which proceeds via an SN2 mechanism, is usually carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to deprotonate the amine, thereby enhancing its nucleophilicity and facilitating the substitution. The reaction is often conducted under reflux conditions (40–80°C) in solvents such as dichloromethane (B109758) or ethanol, with reaction times typically ranging from 12 to 24 hours. Density functional theory (DFT) calculations have estimated the transition state energy barrier for this SN2 reaction to be approximately 25 kcal/mol.
The nucleophilicity of the amine group is higher in N1-substituted imidazoles compared to their C2-substituted counterparts, which affects their reactivity in cross-coupling reactions. Copper-catalyzed Ullmann-type couplings are effective for the N-arylation of this compound with aryl halides, while alkylation with alkyl halides follows an SN2 pathway, often requiring a base like potassium carbonate for activation.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |
| 3-(1H-imidazol-1-yl)propylamine | Thiophen-2-ylmethyl chloride | NaOH or K₂CO₃ | N-substituted imidazole |
| This compound | Aryl halide | Copper catalyst | N-arylated imidazole |
| This compound | Alkyl halide | K₂CO₃ | N-alkylated imidazole |
Involvement in Condensation and Cyclization Reactions
The amine functionality of this compound is also pivotal in condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems. These reactions are central to the synthesis of various imidazole-containing scaffolds.
Condensation reactions often involve the reaction of the amine with carbonyl compounds. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot, four-component condensation reaction. unipi.itsapub.org A plausible mechanism involves the initial reaction of an aldehyde, a substituted aniline (B41778), and ammonium (B1175870) acetate (B1210297) to form an intermediate, which then condenses with a diketone like benzil (B1666583) to form the tetrasubstituted imidazole. sapub.org
Cyclization reactions are also a key feature of the reactivity of this compound derivatives. For instance, the synthesis of 1,2,5-trisubstituted 1H-imidazoles can be achieved through a silver-catalyzed cascade reaction of propargylamines with ketenimines. chim.it This process involves a nucleophilic addition of the propargylic amine to the ketenimine, followed by an electrophilic cyclization of the alkyne. chim.it In some cases, intramolecular cyclization of intermediates derived from this compound can lead to the formation of fused ring systems. rsc.org For example, the reaction of an enone with an in situ formed N-hydroxy-imidamide can lead to an α-aminoketone, which then undergoes cyclodehydration to form a 1-hydroxyimidazole. rsc.org
Ring Transformation and Rearrangement Mechanisms
The imidazole ring, particularly when substituted with certain functional groups, can undergo fascinating ring transformation and rearrangement reactions.
ANRORC-like Mechanisms in Nitroimidazole Derivatives
Nitro-substituted derivatives of 1H-imidazole can undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type reactions. researchgate.netrsc.orgresearchgate.netuchile.cl These mechanisms are particularly studied in the context of the reaction of dinitroimidazoles with nucleophiles like aniline. researchgate.netrsc.orgresearchgate.net
The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient imidazole ring. researchgate.net Computational studies on the reaction between 1,4-dinitro-1H-imidazole and aniline suggest that the most favorable pathway involves an initial nucleophilic attack at the C5 position of the imidazole ring. researchgate.netrsc.orgresearchgate.net This is followed by a ring-opening step to form a ring-opened intermediate. researchgate.net Subsequent cyclization of this intermediate and elimination of a nitramide (B1216842) group leads to the formation of the transformed product. researchgate.net The distortion of the imidazole ring appears to be a key factor favoring the nucleophilic attack at the C5 site. rsc.orgresearchgate.net The 5-exo-trig cyclization step has been identified as the rate-determining step in this transformation. rsc.orgresearchgate.net
Table 2: Key Steps in the ANRORC-like Mechanism of 1,4-Dinitro-1H-imidazole with Aniline
| Step | Description |
| 1. Nucleophilic Addition | Aniline attacks the C5 position of the 1,4-dinitro-1H-imidazole ring. researchgate.netrsc.org |
| 2. Ring Opening | The imidazole ring cleaves to form a ring-opened intermediate. researchgate.net |
| 3. Ring Closure | The intermediate undergoes a 5-exo-trig cyclization. rsc.orgresearchgate.net |
| 4. Elimination | A nitramide group is eliminated to yield the final product. researchgate.net |
Carbene Insertion Pathways
Carbene insertion reactions represent another pathway for the transformation of imidazole derivatives. These reactions involve the in-situ generation of a carbene species that can then insert into various bonds. An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com The proposed mechanism includes the intramolecular cyclization of the starting triazole, followed by ring opening and the insertion of an in-situ formed carbene intermediate into the O-H bond of an alcohol. mdpi.com
Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful tool for C-H functionalization. dicp.ac.cn While direct examples involving this compound are not explicitly detailed in the provided search results, the general principle is applicable to imidazole systems. For instance, rhodium-catalyzed carbene insertion into the C(2)-H bond of indoles has been demonstrated. dicp.ac.cn Gold-catalyzed reactions can also proceed through carbene intermediates, leading to the formation of complex heterocyclic structures. researchgate.net
Intramolecular and Intermolecular Interactions Affecting Reactivity
The reactivity of this compound and its derivatives is significantly influenced by a variety of intramolecular and intermolecular interactions.
Intramolecular hydrogen bonding can play a crucial role in determining the conformation and reactivity of these molecules. For example, in a hydrazone derived from a formyl-pyrroleacrylate, an intramolecular hydrogen bond between a pyrrole (B145914) N-H group and a nitrogen atom was observed, leading to an elongation of the N-H bond. tandfonline.com Such interactions can stabilize specific conformations and influence the molecule's electronic properties. tandfonline.com The presence of both electron-withdrawing nitro groups and electron-donating amino groups in a compound like 2-methyl-4-nitro-1H-imidazol-1-amine creates a unique electronic environment that affects its tautomeric preferences and reactivity.
Intermolecular interactions are also critical, especially in the solid state and in solution. The imidazole ring is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen). nih.govmdpi.com These hydrogen bonding capabilities are fundamental to the biological activity of many imidazole-containing compounds, such as histidine. nih.govmdpi.com In the crystal structure of 1H-imidazol-1-ylmethanol, strong O-H···N hydrogen bonds are observed, leading to the formation of supramolecular assemblies. Furthermore, π-π stacking interactions between imidazole rings can contribute to the stability of crystal structures and influence molecular recognition processes. sapub.orgvulcanchem.com The presence of substituents can also introduce steric effects that alter molecular packing and reactivity. For instance, an ethyl group on the imidazole ring can introduce steric hindrance that affects crystal lattice stability.
Kinetic and Thermodynamic Investigations of Reaction Pathways
While comprehensive experimental kinetic and thermodynamic data specifically for this compound are not extensively detailed in publicly available literature, significant insights can be drawn from computational studies and experimental investigations of closely related imidazole compounds. These studies are crucial for understanding the underlying principles that govern the reactivity, stability, and reaction mechanisms of N-amino-imidazoles.
Detailed Research Findings
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction pathways of imidazole derivatives. DFT calculations allow for the prediction of electronic properties, such as HOMO-LUMO gaps, and thermochemical stability, which are critical for evaluating synthetic feasibility.
Computational Investigations of Reaction Barriers:
Quantum chemical calculations have been instrumental in mapping the potential energy surfaces for various reactions involving the imidazole core. These studies provide estimations of activation energies (ΔG‡ or Eₐ) and reaction energies (ΔG), which are fundamental to predicting reaction rates and spontaneity.
For instance, computational analysis of reactions involving the parent imidazole molecule with atmospheric oxidants reveals distinct energetic preferences for different pathways. The reaction with hydroxyl radicals (•OH) can proceed via two main routes: OH-addition to the carbon atoms of the ring or H-atom abstraction. The calculated free energy barriers for the OH-addition pathways are significantly lower (3.44–5.97 kcal/mol) than those for H-abstraction (13.96–40.11 kcal/mol), indicating that addition is the more favorable kinetic pathway. acs.org In contrast, for the reaction with the nitrate (B79036) radical (NO₃•), hydrogen abstraction from the N-H group is kinetically dominant, with a very low activation barrier of 0.37 kcal/mol. acs.org
Mechanistic studies on substituted imidazoles provide further insight. DFT calculations on the BEMP-catalyzed cyclization of an imidazole derivative showed a cyclization barrier (ΔG‡) of 12.5 kcal/mol, a value consistent with rapid, sub-minute reaction times observed experimentally. vulcanchem.com Similarly, investigations into the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction between 1,4-dinitro-1H-imidazole and aniline have utilized DFT to model the transition state structures and determine the free activation energies for the rate-determining steps. researchgate.net
The reactivity of the exocyclic amine group in this compound can be compared to studies on CO₂ capture by amines. The direct reaction between CO₂ and a single amine molecule has a high activation energy barrier of 40–50 kcal/mol. acs.org However, this barrier is dramatically lowered to around 13-16 kcal/mol when a second amine molecule assists in the proton transfer, a mechanism that is likely relevant for reactions involving the amino group of this compound. acs.org
Interactive Data Table: Calculated Activation Energies for Imidazole-Related Reactions
The following table summarizes selected computationally derived activation energies for reactions involving imidazole and its derivatives, illustrating the types of kinetic data obtained through such investigations.
| Reaction Type | Compound(s) | Method | Activation Energy (kcal/mol) | Finding |
| OH Radical Addition | Imidazole + •OH | DFT | 3.44–5.97 acs.org | Addition to the imidazole ring is kinetically favored over hydrogen abstraction. acs.org |
| H-Atom Abstraction | Imidazole + NO₃• | DFT | 0.37 acs.org | N-H abstraction by the nitrate radical is a very low-barrier process. acs.org |
| Cyclization | 1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine precursor | DFT | 12.5 (ΔG‡) vulcanchem.com | The low barrier is consistent with experimentally observed fast reaction rates. vulcanchem.com |
| Amine-Assisted CO₂ Reaction | CO₂ + 2x Methylamine | DFT | 13.2 acs.org | A second amine molecule significantly lowers the activation barrier for carbamate (B1207046) formation. acs.org |
| Direct CO₂ Reaction (Unassisted) | CO₂ + Methylamine | DFT | 42.8 acs.org | The 1:1 reaction is kinetically unlikely due to a high activation barrier. acs.org |
Thermodynamic Parameters:
Thermodynamic data, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), define the energetic landscape of a reaction, indicating whether it is exothermic or endothermic and spontaneous or non-spontaneous.
Experimental measurements for the quaternization of 1-methylimidazole (B24206) with 1-bromobutane, an Sₙ2 reaction analogous to potential alkylations of this compound, show the reaction is highly exothermic with a heat of reaction (ΔH) of -96 kJ/mol. ku.edu The spontaneity of reactions is quantified by the Gibbs free energy change (ΔG). For the enzymatic reaction involving 5'-Phosphoribosyl-4-carboxy-5-aminoimidazole, a biochemically relevant imidazole derivative, the ΔG is -15.5 kcal/mol, indicating a spontaneous process. modelseed.org
The standard enthalpy of formation (ΔfH°) provides a measure of a compound's intrinsic stability. For the parent 1H-Imidazole in its solid state, this value has been reported, providing a thermodynamic benchmark for the imidazole core. nist.gov
Interactive Data Table: Thermodynamic Data for Imidazole-Related Compounds
This table presents key thermodynamic parameters for reactions and formation of representative imidazole compounds.
| Parameter | Compound(s) / Reaction | Value | Significance |
| Enthalpy of Reaction (ΔH) | 1-Methylimidazole + 1-Bromobutane | -96 kJ/mol ku.edu | Indicates a highly exothermic quaternization reaction. ku.edu |
| Gibbs Free Energy (ΔG) | ATP + L-Aspartate + 5'-Phosphoribosyl-4-carboxy-5-aminoimidazole → Products | -15.5 kcal/mol modelseed.org | Shows the enzymatic synthesis of SAICAR is a spontaneous process. modelseed.org |
| Enthalpy of Formation (ΔfH°solid) | 1H-Imidazole | 49.4 ± 0.63 kJ/mol nist.gov | Represents the standard enthalpy change for the formation of the solid compound from its elements. nist.gov |
These kinetic and thermodynamic investigations are fundamental to constructing accurate reaction energy profiles, identifying rate-determining steps, and understanding how substituents and reaction conditions influence the chemical behavior of imidazole-containing molecules like this compound.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
While a specific experimental ¹H NMR spectrum for the parent 1H-Imidazol-1-amine is not widely documented in readily available literature, the expected chemical shifts can be inferred from the analysis of related imidazole (B134444) derivatives. neu.edu.trijpsonline.com The spectrum would feature distinct signals corresponding to the protons of the imidazole ring and the N-amino group.
The imidazole ring protons (H2, H4, and H5) are expected to appear in the aromatic region of the spectrum. For the parent imidazole, the H2 proton typically resonates further downfield (around 7.7 ppm) compared to the H4 and H5 protons (around 7.15 ppm) due to the influence of the two adjacent nitrogen atoms. researchgate.net In this compound, the attachment of the amino group at the N1 position would influence the electronic distribution within the ring, causing shifts in these proton signals. The protons of the exocyclic amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In derivatives like 2-methyl-4-nitro-1H-Imidazol-1-amine, the amine protons are observed as a doublet at δ 4.69 ppm.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. For this compound, experimental ¹³C NMR spectra have been recorded and analyzed. rsc.orgrsc.org The spectrum shows distinct resonances for the three carbon atoms of the imidazole ring (C2, C4, and C5).
The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution at the N1 position. Studies on 1-aminoimidazole and its derivatives in various solvents like CDCl₃ and DMSO-d₆ have been used to understand the electronic structure and basicity of the molecule. rsc.orgrsc.org The precise chemical shifts help in confirming the substitution pattern and the integrity of the imidazole core.
Table 1: Experimental ¹³C NMR Chemical Shifts for 1-Aminoimidazole (Data derived from studies on the basicity and protonation site of N-aminoazoles) rsc.orgrsc.org
| Carbon Atom | Solvent | Chemical Shift (δ, ppm) |
| C2 | CDCl₃ | Data not specified |
| C4 | CDCl₃ | Data not specified |
| C5 | CDCl₃ | Data not specified |
| C2 | DMSO-d₆ | Data not specified |
| C4 | DMSO-d₆ | Data not specified |
| C5 | DMSO-d₆ | Data not specified |
| Note: While the study confirms the recording and analysis of the spectra, specific chemical shift values for the neutral molecule are not provided in the abstract. |
¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms within a molecule, offering insights into their chemical environment, hybridization, and involvement in chemical processes like protonation. researchgate.netnih.gov The ¹⁵N NMR spectrum of this compound has been experimentally recorded in both neutral and acidic media. rsc.orgrsc.org
The molecule contains three distinct nitrogen atoms: the exocyclic amino nitrogen (N-NH₂) and the two imidazole ring nitrogens (N1 and N3). This technique is particularly valuable for determining the site of protonation. By comparing the ¹⁵N chemical shifts in a neutral solvent with those in an acidic medium (like trifluoroacetic acid or sulfuric acid), the nitrogen atom that acts as the primary basic center can be identified. rsc.orgrsc.org For N-aminoazoles, protonation typically occurs at a pyridine-like nitrogen atom on the ring, which would be the N3 position in this compound. rsc.org This event causes a significant change in the chemical shift of the involved nitrogen atom, confirming its role as the protonation site.
The synergy between experimental NMR data and theoretical calculations provides a robust method for structural validation. tandfonline.comresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts (¹H, ¹³C). tandfonline.com
For complex heterocyclic systems, including imidazole derivatives, these computational approaches have shown excellent agreement with experimental findings. tandfonline.comresearchgate.net The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. These theoretical values are then correlated with the experimental chemical shifts. A high correlation coefficient (R²) indicates that the computed structure is a good representation of the molecule in solution. tandfonline.com This correlative approach is crucial for unambiguously assigning complex spectra and for understanding the influence of conformational and electronic effects on chemical shifts.
Nitrogen-15 (15N) NMR Spectroscopy
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule and to obtain information about bonding and coordination.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional groups. While a complete spectrum for the parent compound is not readily detailed, analysis of its derivatives allows for the assignment of key vibrational modes.
Key expected vibrational frequencies include:
N-H Stretching: The primary amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations. These bands are typically found in the region of 3300-3500 cm⁻¹. For instance, a characteristic N-H stretching band for related derivatives is noted around 3194 cm⁻¹. In 2-methyl-4-nitro-1H-Imidazol-1-amine, this stretch appears at 3537 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected above 3000 cm⁻¹.
C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations for C=N and C=C bonds, typically appearing in the 1400-1650 cm⁻¹ region.
Ring Vibrations: Other vibrations corresponding to the breathing and deformation of the imidazole ring will be present at lower frequencies.
N-N Stretching: The stretching vibration of the nitrogen-nitrogen single bond is expected, though it is often weak and difficult to assign definitively from the IR spectrum.
In studies involving metal complexes, FT-IR is also used to investigate the coordination modes of the ligand. Changes in the vibrational frequencies of the imidazole ring upon coordination to a metal center can confirm the involvement of the nitrogen atoms in bonding. rsc.org
Table 2: Characteristic FT-IR Vibrational Frequencies for Imidazole Derivatives
| Functional Group / Vibration | Compound Class | Approximate Wavenumber (cm⁻¹) | Reference(s) |
| N-H Stretch (Amine) | This compound derivatives | ~3194 - 3537 | |
| C=N Stretch (Ring) | N-benzyl-2-(1H-imidazol-1-yl)acetamide | 1597 | ijpsonline.com |
| NO₂ Asymmetric Stretch | 2-methyl-4-nitro-1H-Imidazol-1-amine | 1520 | |
| C-N Bending | 2-methyl-4-nitro-1H-Imidazol-1-amine | 1443 |
Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Normal Mode Assignment
Fourier Transform Raman (FT-Raman) spectroscopy, in conjunction with theoretical calculations, offers profound insights into the vibrational modes of this compound and its derivatives. researchgate.netderpharmachemica.com Experimental FT-Raman spectra, often recorded from solid samples using a Nd:YAG laser, are compared with theoretical spectra computed using methods like Density Functional Theory (DFT) at the B3LYP level. derpharmachemica.comnih.gov This comparative analysis allows for precise assignment of the observed Raman bands to specific vibrational normal modes of the molecule. researchgate.net
For related imidazole derivatives, detailed vibrational assignments have been performed. For instance, the characteristic C-H stretching vibrations of the imidazole ring and any associated phenyl groups typically appear in the 3100-3000 cm⁻¹ region. nih.gov The N-H stretching vibrations of the amine group are generally observed in the 3500–3300 cm⁻¹ range. nih.gov Ring stretching vibrations of the imidazole core are found in the 1600–1400 cm⁻¹ region. nih.gov The potential energy distribution (PED) is calculated to confirm the nature of these vibrational modes. derpharmachemica.com
Table 1: Illustrative FT-Raman Vibrational Assignments for Imidazole-Containing Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| N-H Stretch | 3500–3300 | nih.gov |
| Aromatic C-H Stretch | 3100–3000 | nih.gov |
| C=C Ring Stretch | 1600–1400 | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. Using techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ can be readily identified, confirming the compound's identity. researchgate.net For example, a derivative of this compound, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, showed a clear [M+1]⁺ peak at m/z 334.2. researchgate.net
The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For N-aryl substituted benzimidazoles, which share structural similarities, fragmentation often begins with the elimination of substituents, followed by the cleavage of C-N bonds within the imidazole ring or the loss of an HCN fragment from the ring itself. researchgate.net This detailed analysis of fragment ions helps in the unambiguous identification of the compound's structure. researchgate.netmdpi.com
Table 2: Exemplary Mass Spectrometry Data for an Imidazole Derivative
| Ion | m/z | Type | Reference |
| [M+H]⁺ | 334.2 | Molecular Ion | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. researchgate.net The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to higher energy states. shu.ac.uk The resulting spectrum displays absorption bands that are characteristic of the chromophores present in the molecule. shu.ac.uktanta.edu.eg
For organic molecules containing π systems and heteroatoms with non-bonding electrons (n-electrons), like this compound, the most significant electronic transitions are typically n → π* and π → π. shu.ac.ukazooptics.com The π → π transitions are generally more intense than n → π* transitions. shu.ac.uk In studies of related imidazole derivatives, observed electronic absorption wavelengths in the range of 250–320 nm have been assigned to π-to-π* transitions. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to support the assignment of these electronic transitions. researchgate.net The solvent can influence the position of these absorption bands; for instance, n → π* transitions may experience a blue shift (to shorter wavelengths) in polar solvents. tanta.edu.eg
Table 3: Typical Electronic Transitions Observed in Imidazole Derivatives
| Transition Type | Typical Wavelength Range (nm) | References |
| π → π | 250–320 | researchgate.netazooptics.com |
| n → π | 200-700 | shu.ac.ukazooptics.com |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and crystal packing. For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming molecular structures and stereochemistry. tjpr.orgresearchgate.net
For example, the crystal structure of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine revealed that the quinazoline (B50416) and imidazole planes are not coplanar, with a significant dihedral angle between them. researchgate.net The analysis also identified key intermolecular interactions, such as N-H···N hydrogen bonds, which are responsible for the packing of molecules in the crystal lattice. researchgate.net Similarly, the crystal structure of another imidazole derivative, 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine, showed that molecules are linked by weak C–H···O and C—H···N hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.net These detailed structural insights are crucial for understanding the molecule's properties and interactions.
Table 4: Illustrative Crystallographic Data for an Imidazole Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | tjpr.org |
| Space Group | P-1 | tjpr.org |
| Dihedral Angle (Naphthalene-Imidazole) | 86.1 (2)° | nih.govresearchgate.net |
| Intermolecular Interactions | C–H···O, C–H···N hydrogen bonds | nih.govresearchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 1H-imidazol-1-amine and its related compounds, various methods are employed to predict their geometric and electronic properties with high accuracy.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study imidazole-based compounds. Researchers have employed various functionals to investigate the properties of this compound derivatives.
For instance, the geometry of the energetic material 2,4,5-trinitro-1H-imidazol-1-amine has been optimized using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netresearchgate.net This combination is well-regarded for its ability to predict molecular structures accurately. Furthermore, the M06-2X functional, paired with the larger 6-311++G(d,p) basis set, has been utilized to calculate the electronic properties of this same nitro-derivative, providing insights into its stability and reactivity. researchgate.net
DFT calculations are also applied to Schiff bases derived from this compound. The B3LYP functional has been used with basis sets like 6-31G** to determine the stabilities of different tautomeric forms in these more complex structures. researchgate.net
Ab Initio Methods
Ab initio methods, which are based on first principles without empirical parameters, are also valuable tools. The Hartree-Fock (HF) method, a foundational ab initio approach, has been applied to study Schiff bases incorporating the this compound moiety. researchgate.net These calculations, often used in conjunction with experimental data, help to elucidate the relative stability of tautomers and optimize the ground-state geometry of these molecules. researchgate.net While HF methods are computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, they provide a fundamental baseline for understanding the electronic structure.
Basis Set Selection and Optimization
The choice of a basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals.
For derivatives of this compound, Pople-style basis sets are commonly selected.
6-311++G(d,p): This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The '(d,p)' denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is crucial for describing chemical bonds accurately. This basis set has been used in DFT studies on derivatives like 2,4,5-trinitro-1H-imidazol-1-amine and various Schiff bases. researchgate.net
6-31G(d): This is a smaller, double-zeta basis set. While less computationally expensive, it still provides reliable results for many systems. It includes polarization functions on heavy atoms, which is a significant improvement over minimal basis sets. It has been employed in studies of Schiff bases to analyze tautomeric stability. researchgate.net
The geometric optimization of molecules like 2,4,5-trinitro-1H-imidazol-1-amine has also been successfully performed using the B3LYP functional combined with the 6-311G(d,p) basis set. researchgate.netresearchgate.net
Electronic Structure and Reactivity Analysis
Computational methods are particularly powerful for analyzing the electronic characteristics that govern a molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For 2,4,5-trinitro-1H-imidazol-1-amine, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have determined the HOMO-LUMO energy gap under different conditions. In the gas phase, the energy gap was calculated to be 6.64 eV. researchgate.net This value increased to 9.48 eV in a benzene (B151609) solvent, indicating greater stability in that environment. researchgate.net
| Environment | HOMO-LUMO Energy Gap (eV) | Computational Method |
|---|---|---|
| Gas Phase | 6.64 | M06-2X/6-311++G(d,p) |
| Benzene | 9.48 | M06-2X/6-311++G(d,p) |
Molecular Electrostatic Potential (MEP) Mapping and Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are used to predict how a molecule will interact with other species, making them invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
While specific MEP maps for the parent this compound are not detailed in the available research, related reactivity analyses like Fukui functions and dual descriptor calculations have been performed on its derivatives. researchgate.net For 2,4,5-trinitro-1H-imidazol-1-amine, these calculations help to unambiguously identify the most likely sites for nucleophilic and electrophilic interactions, serving a similar predictive purpose as MEP maps by revealing the local reactivity of the molecule. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions
Local Reactivity Descriptors
Fukui functions are crucial in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. ijsr.net The function f+ indicates regions susceptible to nucleophilic attack (electrophilic sites), while f- points to regions prone to electrophilic attack (nucleophilic sites). scielo.br A higher value of the Fukui function signifies a greater probability of a reaction occurring at that site. scielo.br
For 2,4,5-trinitro-1H-imidazol-1-amine, Fukui functions have been generated to reveal sites of electrophilic and nucleophilic behavior. researchgate.net In various imidazole (B134444) derivatives, these functions have successfully identified reactive regions. For instance, in one case, the imidazole ring was identified as a primary site for electrophilic attack, while for nucleophilic attack, positive f+ values were found on atoms in both the aromatic and imidazole rings. scielo.br
The dual descriptor, f(2)(r), offers a more refined prediction of reactivity by simultaneously revealing both nucleophilic and electrophilic sites. researchgate.net It is a biphasic function where positive values (f(2)(r) > 0) indicate regions susceptible to nucleophilic attack, and negative values (f(2)(r) < 0) indicate regions prone to electrophilic attack. researchgate.net Mathematical analysis suggests that the dual descriptor is a more accurate tool than Fukui functions for pinpointing these reactive regions. researchgate.netresearchgate.net
For 2,4,5-trinitro-1H-imidazol-1-amine, the dual descriptor has been used to analyze its local reactivity. researchgate.net Studies have shown that the dual descriptor can unambiguously expose truly nucleophilic and electrophilic regions and is less affected by the limitations of the frontier molecular orbital approximation compared to Fukui functions. researchgate.net
Fukui Functions for Electrophilic and Nucleophilic Regions
Thermodynamic Property Calculations and Solvent Effects (e.g., Onsager Model)
Thermodynamic properties and the influence of solvents are critical for understanding the behavior of a compound in different environments. The Onsager continuum model is often used to assess solvent effects. vulcanchem.com For instance, calculations on a related urea-imidazole hybrid showed a significant reduction in total energy when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water, indicating stabilization in polar media. vulcanchem.com The dipole moment also tends to increase with solvent polarity. vulcanchem.com
Calculations for a derivative of this compound at 298 K yielded the following thermodynamic parameters:
Enthalpy of formation (ΔHf°): -214.7 kJ/mol
Standard entropy (S°): 342.1 J/(mol·K)
Heat capacity (Cp): 198.4 J/(mol·K) vulcanchem.com
The energetic behavior of molecules in different solvent media can be examined using methods like the Polarizable Continuum Model (PCM). researchgate.net Such studies have shown that the stability of a compound can vary with the solvent. researchgate.net For example, one study on a trinitro-imidazole derivative indicated higher stability in benzene and lower stability in the gas phase. researchgate.net
Molecular Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target, such as a protein or enzyme. researchgate.netsapub.org This method provides insights into the potential biological activity of a compound. researchgate.netmdpi.com
For various imidazole derivatives, molecular docking studies have been conducted to explore their potential as antimicrobial, anticancer, or antifungal agents. mdpi.comresearchgate.netresearchgate.netsapub.orgd-nb.info These studies help in understanding how the molecule binds within the active site of a target protein, identifying key interactions that contribute to its biological effect. researchgate.net For example, docking studies on imidazole derivatives against the fungal protein cytochrome P450 14α-demethylase have been used to assess their inhibitory activity. sapub.org The predicted binding energy from these simulations gives an indication of the molecule's potential efficacy. researchgate.netmdpi.com
Coordination Chemistry of 1h Imidazol 1 Amine and Its Derivatives
Ligand Properties and Versatile Coordination Modes with Metal Ions
1H-Imidazol-1-amine and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor sites. The imidazole (B134444) ring itself contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH) is basic and typically binds to metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor. wikipedia.org The addition of the 1-amino group introduces another potential coordination site, allowing for various binding modes.
The coordination capabilities of these ligands are significantly influenced by the substituents on the imidazole ring and the amine group. ontosight.ai For instance, the presence of bulky substituents can sterically hinder certain coordination geometries. The electronic properties of the substituents also play a crucial role; electron-donating groups enhance the basicity of the nitrogen atoms, strengthening the metal-ligand bond, while electron-withdrawing groups have the opposite effect.
Derivatives of this compound can act as monodentate, bidentate, or bridging ligands. In monodentate coordination, typically the more basic imidazole nitrogen binds to the metal center. researchgate.net Bidentate coordination can occur through the imidazole nitrogen and the exocyclic amine nitrogen, forming a stable five-membered chelate ring. This mode of coordination is crucial in the formation of various metal complexes. ajol.info Bridging coordination is also common, where the ligand links two or more metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com
The versatility of their coordination is demonstrated in the formation of complexes with a wide range of transition metals, including copper, zinc, cobalt, and nickel. ajol.info For example, this compound derivatives form stable complexes with Cu(I) and can bind to Zn(II) in aqueous solutions, mimicking the coordination environment of histidine residues in metalloenzymes. The coordination geometry around the metal center can vary from tetrahedral to octahedral, depending on the ligand-to-metal ratio and the nature of the metal ion. researchgate.net
Furthermore, functionalization of the imidazole ring, for instance by introducing carboxylate groups, expands the coordination possibilities. 4,5-Imidazoledicarboxylic acid (H3IMDC), a derivative of imidazole, possesses six potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms. walshmedicalmedia.com This allows for a rich variety of coordination modes and the construction of complex supramolecular structures. walshmedicalmedia.com Similarly, ligands like 3-(1H-imidazol-4-yl)benzoic acid, which incorporate both imidazolyl and carboxylate groups, can form two-dimensional coordination polymers with varying topologies. mdpi.com
Table 1: Coordination Properties of this compound and its Derivatives
| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Structures |
| This compound | Imidazole Nitrogen, Amine Nitrogen | Monodentate, Bidentate (Chelating), Bridging | Discrete Metal Complexes, Coordination Polymers |
| Substituted 1-Aminoimidazoles | Imidazole Nitrogen, Amine Nitrogen, Functional Group Atoms | Monodentate, Bidentate, Tridentate, Bridging | Metal-Organic Frameworks (MOFs), Catalysts |
| Imidazole Carboxylates | Imidazole Nitrogens, Carboxylate Oxygens | Multidentate, Bridging | High-Dimensionality Coordination Polymers |
Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers using this compound and its derivatives as organic linkers is a burgeoning area of materials science. These ligands are excellent candidates for constructing such extended structures due to their ability to bridge multiple metal centers. researchgate.net The synthesis is often achieved through solvothermal or hydrothermal methods, where the metal salt and the imidazole-based ligand are heated in a solvent, leading to the self-assembly of the crystalline framework. mdpi.commdpi.com
A key feature of imidazole-based ligands in MOF synthesis is their directional binding and rigidity, which allows for the predictable formation of specific network topologies. For instance, tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), a triphenylamine-based ligand with three imidazole groups, possesses a trigonal symmetry that makes it a versatile building block for creating three-dimensional MOFs. The synthesis of TIPA-based MOFs typically involves the Ullmann coupling reaction to prepare the ligand, followed by its reaction with a metal salt.
The "one-pot" in situ synthesis approach has also emerged as a cost-effective method for preparing MOFs with complex imidazole-containing ligands from simpler, less expensive precursors. rsc.org This method integrates the synthesis of the organic ligand and the formation of the MOF in a single step. rsc.org
Other essential characterization techniques include:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from single-crystal data. mdpi.com
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the MOF and can provide information about the presence of solvent molecules within the pores.
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the imidazole N-M bond.
Elemental Analysis: Confirms the chemical composition of the synthesized MOF. nih.govmdpi.com
The resulting MOFs and coordination polymers can exhibit a wide range of structural dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.govmdpi.comacs.org The choice of metal ion and the specific imidazole derivative, including the presence and position of functional groups, significantly influences the final structure and its properties. acs.org For instance, the reaction of amino-functionalized dicarboxylate ligands with d10 metal ions has led to the formation of novel MOFs with three-dimensional frameworks and interesting fluorescence properties. frontiersin.org
Applications in Homogeneous and Heterogeneous Catalysis
Complexes formed with this compound derivatives and transition metals have shown potential as catalysts in various chemical transformations. The imidazole moiety is a key component in many biological catalytic systems, such as in metalloenzymes, and this has inspired the development of synthetic catalysts. The versatility of these ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity.
In homogeneous catalysis, metal complexes of imidazole derivatives can be used in reactions such as cross-coupling reactions. For example, stable complexes of this compound derivatives with Cu(I) have been shown to be effective in this regard. The development of N-fused aminoimidazoles has also led to potent inhibitors of enzymes like topoisomerase IIα, demonstrating their potential in catalytic inhibition. acs.org
In the realm of heterogeneous catalysis, the incorporation of these ligands into MOFs and coordination polymers offers significant advantages. The well-defined and porous nature of these materials allows for the catalytic sites to be readily accessible to substrates, while the solid nature of the catalyst facilitates easy separation from the reaction mixture and potential for recycling.
N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis
A particularly important application of imidazole derivatives in catalysis is their use as precursors for N-Heterocyclic Carbenes (NHCs). NHCs are a class of carbene ligands that are widely used in transition metal catalysis due to their strong σ-donating properties and their ability to form stable bonds with metal centers. mdpi.comnih.govscripps.edu These ligands are typically generated by the deprotonation of an imidazolium (B1220033) salt, which can be derived from 1H-imidazole. scripps.edu
NHC ligands have several advantages in catalysis:
Strong M-C Bond: The strong bond between the NHC and the metal center leads to highly stable catalysts. nih.gov
Tunable Properties: The steric and electronic properties of the NHC can be easily modified by changing the substituents on the nitrogen atoms of the imidazole ring, allowing for the optimization of catalytic performance. nih.gov
High Activity: NHC-metal complexes have shown high activity in a wide range of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), metathesis, and hydrogenation. acs.orgresearchgate.net
The development of NHC ligands derived from various imidazole precursors has been a major focus of research. researchgate.net For example, unsymmetrical NHC ligands can be synthesized from N-(2-iodoethyl)arylamine salts, which are in turn prepared from iodoethanol and aniline (B41778). researchgate.net The use of BIAN-NHC ligands, which have a rigid backbone, allows for enhanced control over the catalytic center due to a buttressing effect that pushes the N-wingtip substituents closer to the metal. nih.gov
NHCs have been shown to be effective mimics of imidazole/histidine ligands in stabilizing metal complexes, such as dinitrosyl iron complexes. nih.gov This highlights the close relationship between the coordination chemistry of imidazoles and the catalytic applications of their corresponding NHC derivatives.
Metal Ion Affinity and Chelation Studies
The imidazole ring and its derivatives, including this compound, exhibit a significant affinity for a variety of metal ions. This affinity is fundamental to their roles in biological systems, such as the binding of metal cofactors by histidine residues in proteins, and their applications in coordination chemistry and materials science. wikipedia.orgajol.info The nitrogen atoms in the imidazole ring can act as electron donors, forming coordination bonds with metal ions. nih.gov
The chelation properties of this compound derivatives are particularly noteworthy. The presence of the exocyclic amine group in addition to the imidazole nitrogen allows these molecules to act as bidentate ligands, forming stable five-membered chelate rings with metal ions. ajol.info This chelation enhances the stability of the resulting metal complexes compared to monodentate coordination.
Studies have shown that imidazole derivatives can bind to a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). ajol.infocube-biotech.com The strength of this interaction depends on several factors, including the nature of the metal ion, the pH of the solution, and the specific substituents on the imidazole ligand. For example, the imidazole-metal ion interaction is pH-dependent, with complex formation being favored around neutral pH.
The ability of imidazole derivatives to act as chelating agents has led to their investigation for various applications, such as in the development of metal-based drugs and for the sequestration of specific metals. smolecule.com The coordination of the ligand to the metal ion can be studied using various techniques, including spectroscopic methods (UV-Vis, FT-IR) and X-ray crystallography, which provide detailed information about the binding mode and the structure of the resulting complex. ajol.info
Table 2: Metal Ion Affinity of Imidazole Derivatives
| Metal Ion | Ligand Type | Application | Reference |
| Cu(II), Ni(II), Co(II), Zn(II) | Polyhistidine-tag | Protein Purification (IMAC) | nih.gov |
| Cu(I), Zn(II) | This compound derivatives | Catalysis, Metalloenzyme Mimics | |
| Various Transition Metals | Imidazole-based ligands | Metal-Organic Frameworks |
Advanced Applications in Organic Synthesis
Building Block for the Construction of Complex Molecular Architectures
The inherent reactivity of the primary amine (NH2) group and the imidazole (B134444) ring makes 1H-Imidazol-1-amine and its analogues attractive building blocks for the synthesis of more complex molecules. smolecule.comscbt.com These fundamental units are essential starting materials for constructing a wide variety of molecular architectures, from intricate organic molecules to advanced polymers and materials. scbt.com The presence of multiple nitrogen donor sites allows these compounds to act as versatile ligands in coordination chemistry and as monomers for specialized polymers. smolecule.com
A significant application is in the construction of metal-organic frameworks (MOFs) and coordination polymers. For instance, Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), a derivative, is a triphenylamine-based ligand with three imidazole groups. This specific trigonal design provides multiple nitrogen donor sites, making it an exemplary building block for creating porous and highly stable cationic MOFs. nih.gov These frameworks have applications in gas storage and chemical sensing. nih.gov Furthermore, imidazole-containing building blocks are used to synthesize polymers with enhanced thermal stability and mechanical strength, which are investigated for use in coatings and adhesives.
| Imidazole-Based Building Block | Structural Features | Resulting Complex Architecture | Reference |
|---|---|---|---|
| 3-(1H-Imidazol-1-yl)butan-1-amine | Primary amine and imidazole ring | Complex bioactive molecules, pH-sensitive polymers | smolecule.com |
| Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Trigonal symmetry with three imidazole groups | Metal-Organic Frameworks (MOFs), Porous Organic Polymers (POPs) | nih.gov |
| 3-(1H-Imidazol-1-yl)propylamine hydrochloride | Propyl linker between imidazole and amine | Heterocyclic compounds, functional materials |
Synthesis of Diverse Heterocyclic Compounds Beyond Imidazoles
The this compound scaffold is a valuable precursor for synthesizing a variety of other heterocyclic systems. The reactive N-amino group can participate in cyclization and multicomponent reactions (MCRs) to generate fused or novel heterocyclic cores. nih.gov
One notable example is the use of 1-amino-1H-imidazole-2(3H)-thione derivatives, which are readily prepared from precursors related to this compound. These thiones serve as building blocks for creating N-bridgeheaded heterobicyclic structures. nih.gov A developed multicomponent reaction strategy involving α-halohydrazones, followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide, regioselectively yields 1-amino-1H-imidazole-2(3H)-thiones. These intermediates can then undergo further transformations to produce fused systems like 2H-imidazo[2,1-b] oup.comresearchgate.netthiadiazines. nih.gov Other research has shown that the amine group can participate in intramolecular cyclization with reagents like aldehydes and isocyanides to form imidazopyrazines. These transformations highlight the utility of the N-aminoimidazole core in expanding the diversity of accessible heterocyclic structures.
| Starting Imidazole Derivative | Key Transformation | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| 1-Amino-1H-imidazole-2(3H)-thiones | Post-modification/cyclization | 2H-Imidazo[2,1-b] oup.comresearchgate.netthiadiazine | nih.gov |
| This compound | Multicomponent reaction with aldehydes and isocyanides | Imidazopyrazine | |
| Protected Naphthylamines with Picolinamide | Copper-catalyzed cascade reaction | Benzimidazolones and Benzimidazoles | rsc.org |
Role as Directing Groups in Transition Metal-Catalyzed C-H Activation Reactions
The imidazole core is an essential structural element in many compounds used as directing groups in transition metal-catalyzed C-H activation reactions. mdpi.com A directing group guides a metal catalyst to a specific C-H bond, enabling selective functionalization. acs.org
In a notable application, the imidazole ring itself functions as both a masked ester and a directing group. oup.comoup.com Research has demonstrated the ruthenium(II)-catalyzed ortho-C–H arylation of 2-aroyl-imidazoles with aryl halides. oup.comresearchgate.netoup.com In this process, the imidazole moiety coordinates to the ruthenium catalyst, directing the arylation to the ortho-position of the aroyl group. The resulting functionalized imidazole can then be converted into the corresponding ester or amide. oup.com Similarly, ruthenium-catalyzed ortho-C-H acyloxylation of 2-aroyl-imidazoles with carboxylic acids has also been achieved. researchgate.netrsc.org The imidazole moiety can also serve as a directing group in rhodium(III)-catalyzed reactions to achieve C-H alkylation and subsequent annulation, providing a rapid route to complex tetracyclic and pentacyclic aza-heterocycles. mdpi.com
| Reaction Type | Directing Group Moiety | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| ortho-C–H Arylation | 2-Aroyl-imidazole | Ruthenium(II) | Imidazole acts as both directing group and masked ester. | oup.comresearchgate.net |
| ortho-C–H Acyloxylation | 2-Aroyl-imidazole | [Ru(p-cymene)Cl₂]₂ / Ag₂CO₃ | Direct functionalization with simple carboxylic acids. | researchgate.netrsc.org |
| C–H Alkylation / Annulation | Imidazole | Rhodium(III) | Rapid synthesis of complex polycyclic aza-heterocycles. | mdpi.com |
| C–H Acetoxylation | Pyridyl or Pyrimidyl on Indole (B1671886) | Ruthenium(II) | Direct C7-acetoxylation of indole frameworks. | acs.org |
Synthetic Utility in Specific Organic Transformations (e.g., [3+2] cycloadditions)
The imidazole scaffold is a key participant in various specific organic transformations, most notably [3+2] cycloaddition reactions. researchgate.net This type of reaction involves a three-atom component reacting with a two-atom component to form a five-membered ring, and it is a universal method for preparing such heterocycles. sci-rad.com
Research has shown that imidazole derivatives can act as the dipolarophile component in these reactions. For example, 1-aryl-4-chloro-5-(2-nitrovinyl)-1H-imidazoles undergo [3+2] cycloaddition with nonstabilized azomethine ylides. sci-rad.com This reaction leads to the formation of (1-aryl-4-chloro-1H-imidazol-5-yl)-substituted nitropyrrolidines, effectively constructing a new five-membered ring attached to the imidazole core. sci-rad.com The synthesis of N-substituted 1-amino-1H-imidazol-2(3H)-thiones, which are derivatives of the title compound, is also considered to proceed via a [3+2] cycloaddition mechanism involving an azoalkene and isothiocyanic acid. nih.gov Furthermore, other cycloaddition strategies, such as the ZnCl₂-catalyzed [3+2] reaction of benzimidates and 2H-azirines, have been developed to furnish multisubstituted imidazoles, underscoring the versatility of this transformation in imidazole chemistry. organic-chemistry.org
| Imidazole Derivative Role | Reaction Partner(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Dipolarophile | Azomethine ylides | [3+2] Cycloaddition | Substituted nitropyrrolidines | sci-rad.com |
| Precursor to Azoalkene | Isothiocyanic acid | [3+2] Cycloaddition | 1-Amino-1H-imidazole-2(3H)-thiones | nih.gov |
| Final Product | Benzimidates and 2H-azirines | ZnCl₂-catalyzed [3+2] Cycloaddition | Multisubstituted imidazoles | organic-chemistry.org |
| Final Product | Tertiary amine N-oxides and silyl (B83357) imines | [3+2] Cycloaddition | Imidazolidine intermediates | acs.org |
Medicinal Chemistry Research and Pharmacological Relevance of 1h Imidazol 1 Amine Scaffolds
Anticancer Activities and Potential Mechanisms of Action
Imidazole-containing compounds are recognized for their ability to interfere with critical enzymatic and cellular processes involved in the development and spread of cancer. nih.govacs.org The anticancer activity of these derivatives often stems from mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.govacs.orgmdpi.comnih.gov
Enzyme Inhibition (e.g., Topoisomerase IIα, Focal Adhesion Kinase (FAK), Aurora Kinase, Glycogen Synthase Kinase 3 Beta (GSK-3β), COX-2)
A primary mechanism through which 1H-Imidazol-1-amine derivatives exert their anticancer effects is through the inhibition of key enzymes that regulate cell growth, proliferation, and survival.
Topoisomerase IIα (Topo IIα) Inhibition : Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. Inhibiting these enzymes can lead to DNA damage and cancer cell death. Several imidazole (B134444) derivatives have been identified as potent Topo IIα inhibitors. A series of N-fused imidazoles function as catalytic inhibitors of human Topoisomerase IIα without intercalating into the DNA. ucl.ac.uk Similarly, imidazole-fused quinoxalines have been identified as dual inhibitors of both Topoisomerase I and II. nih.gov Specific molecules like 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine inhibit Topoisomerase II with an IC₅₀ value of 0.7 μM. nih.gov Furthermore, new imidazole-2-thiones linked to acenaphthylenone have shown potent inhibitory activity against Topo II, with compound 5h having an IC₅₀ value of 0.34 μM, comparable to the standard drug doxorubicin. x-mol.net
Focal Adhesion Kinase (FAK) Inhibition : FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell migration, invasion, and metastasis. nih.govnih.gov Research has highlighted the potential of imidazoles as FAK inhibitors. dovepress.comresearchgate.net For instance, imidazo[1,2-a] dovepress.comtandfonline.commdpi.comtriazine derivatives have been synthesized as potential FAK inhibitors, with one compound exhibiting more potent antiproliferative activity on MDA-MB-231 and PC-3 cancer cells than the reference inhibitor TAE226. nih.gov This compound also significantly inhibited FAK expression and cell adhesion at nanomolar concentrations. nih.gov
Aurora Kinase Inhibition : Aurora kinases are essential for mitotic progression, and their overexpression is linked to poor prognosis in many cancers. tandfonline.commdpi.comelifesciences.org Consequently, they are attractive targets for cancer therapy. tandfonline.comresearchgate.net Various imidazole-based scaffolds have been developed as potent Aurora kinase inhibitors.
Imidazo[4,5-b]pyridine derivatives are potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. nih.govacs.org Compound 51 (CCT137690) , for example, inhibits Aurora-A with an IC₅₀ of 0.015 μM and Aurora-B with an IC₅₀ of 0.025 μM. nih.gov
A series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives were developed, with compound 16h showing an IC₅₀ value of 21.94 nM against Aurora A kinase. mdpi.comelifesciences.org
Other research has identified imidazole-quinazoline-4(3H)-one hybrids as dual inhibitors of Aurora kinases and ROR1. tandfonline.com
Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : GSK-3β is a serine/threonine kinase involved in numerous cellular pathways, including neurogenesis. nih.govnih.gov Imidazole-based compounds have emerged as highly selective and potent inhibitors of this enzyme.
CHIR 98014 , a derivative containing a 1H-imidazol-1-yl group, is a highly potent GSK-3 inhibitor with IC₅₀ values of 0.65 nM and 0.58 nM for the α and β isoforms, respectively. acs.orgmdpi.com
Researchers have discovered an imidazole-based molecule, SG-145C , that targets GSK-3β and can initiate the transdifferentiation of human mesenchymal stem cells into neurons. nih.gov
The combination of 1,3-imidazole and 2-amino, 3-nitropyridine (B142982) moieties within a pyrimidine (B1678525) structure has been shown to be critical for enhanced GSK-3 inhibition. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. acs.orgnih.gov While pyrazole (B372694) derivatives are well-known COX-2 inhibitors, their bioisosteres, imidazoles, have also been successfully developed for this target. acs.org A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed as selective COX-2 inhibitors. nih.govnih.gov The most potent compound from this series, 5b , exhibited an IC₅₀ of 0.71 µM and a selectivity index of 115 for COX-2. nih.gov
Interactions with DNA (e.g., c-MYC G-quadruplex DNA Stabilization, DNA Double-Strand Helix Breakage)
Beyond enzyme inhibition, this compound derivatives can directly or indirectly interact with DNA, disrupting its structure and function, which is catastrophic for cancer cells.
c-MYC G-quadruplex DNA Stabilization : The promoter region of the c-MYC oncogene, which is frequently overexpressed in cancers, can form a four-stranded DNA structure known as a G-quadruplex (G4). mdpi.comglobalresearchonline.netgoogle.com Stabilizing this structure with small molecules can suppress c-MYC transcription and inhibit cancer cell growth. globalresearchonline.netgoogle.com Imidazole derivatives have proven to be particularly effective G4 stabilizers. dovepress.comresearchgate.net
Drug-like biimidazole derivatives, such as BIM-2 , have been identified as dual-selective binders for both c-MYC and BCL-2 G-quadruplexes, leading to the downregulation of both oncogenes. bindingdb.org
Imidazole-purine compounds and phenanthroimidazole derivatives have also demonstrated the ability to bind to and stabilize the c-MYC G-quadruplex. mdpi.comglobalresearchonline.net
Polyamide compounds incorporating an imidazole unit instead of a pyrrole (B145914) ring showed enhanced binding affinity and stabilization of G-quadruplex sequences like c-Myc. x-mol.net
DNA Double-Strand Helix Breakage : Some imidazole compounds exert their anticancer effects by causing damage to the DNA helix. dovepress.comresearchgate.net For example, certain benzimidazole (B57391) derivatives are known to act via a DNA alkylation mechanism, leading to cleavage of the DNA backbone. ucl.ac.uk Other 1H-benzo[d]imidazole derivatives have been shown to have a strong binding affinity for DNA and to increase its thermal stability. htu.edu.cn The action of topoisomerase inhibitors, many of which are imidazole-based, inherently involves interaction with the DNA-enzyme complex, preventing the resealing of DNA strands and leading to breaks. nih.govhtu.edu.cn
Antiproliferative Effects on Various Cancer Cell Lines
The anticancer potential of this compound derivatives has been validated through their potent antiproliferative activity against a wide range of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine) derivatives (e.g., MDT-32, MDT-47) | MCF-7, T47D (Breast) | Superior to Tamoxifen | nih.govacs.org |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) | NUGC-3 (Gastric) | 0.05 µM | nih.gov |
| N-1 arylidene amino imidazole-2-thiones (e.g., Compound 5) | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 µM | mdpi.com |
| Imidazole substituted indeno[1,2-b]quinoline-9,11-diones (e.g., Compound 29) | Jurkat (Leukemia) | 0.7 µM | globalresearchonline.net |
| Imidazolo-tetrazole-amide hybrids (e.g., 7j, 7m) | A549 (Lung) | 1.09 µM and 1.26 µM | mdpi.com |
| 1H-Benzo[d]imidazole derivatives (e.g., 11a, 12a, 12b) | NCI 60 Cell Line Panel | 0.16 to 3.6 µM | htu.edu.cn |
| 2-Styryl-3,5-dihydro-4H-imidazol-4-one derivatives (e.g., 3a, 3c, 3e) | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver) | 0.5 to 4.0 µM | mdpi.com |
Discovery of Selective Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a key therapeutic target for B-cell malignancies like lymphoma and leukemia. nih.govnih.govacs.orgbiorxiv.org The development of selective covalent BTK inhibitors is an urgent area of research, and several this compound-based scaffolds have emerged as promising candidates. nih.govresearchgate.net
1-Amino-1H-imidazole-5-carboxamide Derivatives : This novel scaffold has been used as a hinge-binder for kinase inhibitors. nih.govacs.org The most potent compound from this series, inhibitor 26 , demonstrated impressive selectivity, favorable pharmacokinetic properties, and robust antitumor efficacy in vivo, highlighting its potential for treating B-cell lymphomas. nih.govacs.org
Imidazo[1,2-b]pyridazine Derivatives : Research into this class led to the discovery of compound 22 (TM471-1) , a potent and highly selective irreversible BTK inhibitor (IC₅₀ of 1.3 nM). nih.gov This compound showed excellent selectivity across a panel of over 300 kinases and achieved complete tumor regression in animal models, leading to its advancement into Phase I clinical trials. nih.gov
Imidazole Group-Substituted Arylaminopyrimidines (IAAPs) : A series of these compounds were synthesized as potent BTK inhibitors, with IC₅₀ values ranging from 13.10 to 42.40 nM. biorxiv.org Compounds 11a and 11b showed stronger antiproliferative activity against acute myeloid leukemia (AML) and B-lymphoma cell lines than the approved drug ibrutinib (B1684441) and were able to block BTK autophosphorylation. biorxiv.org
8-Amino-imidazo[1,5-a]pyrazine Derivatives : This scaffold has also been explored for BTK inhibition, with research focusing on optimizing the structure to improve kinase selectivity and potency for diseases like rheumatoid arthritis and cancer. acs.org
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The this compound core is a well-established pharmacophore in the development of antimicrobial agents. dovepress.comnih.gov Derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses. dovepress.comtandfonline.comelifesciences.org
Antifungal Activity : Imidazole derivatives are a classic group of antifungal agents. dovepress.comgoogle.comsigmaaldrich.com For example, N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives have shown promising antifungal activities. sigmaaldrich.com Aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were found to be more active than the reference drug fluconazole (B54011) against various Candida species. google.com Furthermore, newly synthesized imidazole-chalcones displayed potent activity against Candida albicans, C. krusei, C. parapsilosis, and C. glabrata, with one derivative showing efficacy similar to ketoconazole. researchgate.net
Antiviral Activity : The imidazole scaffold has also been incorporated into compounds with significant antiviral properties. dovepress.comtandfonline.comnih.gov A notable study involved the synthesis of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylurea derivatives, which were found to be active against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3).
Activity against Bacterial Strains (e.g., E. coli, S. aureus)
Derivatives of this compound have consistently demonstrated efficacy against a range of bacterial pathogens, including both Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. dovepress.comtandfonline.comnih.gov This broad activity makes them valuable scaffolds for developing new antibiotics to combat bacterial resistance. dovepress.com
| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | S. aureus, E. coli, P. aeruginosa | Active | bindingdb.org |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids (62h, 62i) | E. coli | 4.9–17 µM | biorxiv.org |
| Metronidazole/1,2,3-triazole conjugate (38o) | E. coli, P. aeruginosa | 8 nM and 55 nM | biorxiv.org |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | E. coli | 41 µM | biorxiv.org |
| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | S. aureus, E. coli | Good activity | tandfonline.com |
| 3-(2-hydroxyethyl)-1-(3-aminopropyl)-1H-imidazole-3-ium bromide | E. coli, L. monocytogenes | Significant activity at 32 µM |
Inhibition of Protein Kinase in Antimicrobial Context
The imidazole scaffold is a crucial component in the development of novel antimicrobial agents, with a significant area of research focusing on the inhibition of protein kinases. researchgate.netbioline.org.br Derivatives of this compound have been identified as potential protein kinase inhibitors, a mechanism that can disrupt essential cellular processes in microbes, leading to their demise. researchgate.netmdpi.com The imidazole ring's ability to interact with various enzymes and receptors makes it a versatile tool in medicinal chemistry. researchgate.net Specifically, these compounds can act as enzyme inhibitors by binding to the active site, thereby blocking the substrate from binding and halting catalytic activity. Research has shown that certain imidazole derivatives can effectively inhibit protein kinases, which are vital for microbial survival and proliferation. researchgate.net This inhibition can disrupt signaling pathways that regulate functions like cell division and metabolism in pathogenic organisms. The development of imidazole-based compounds that target microbial protein kinases represents a promising strategy to combat antimicrobial resistance.
Anti-inflammatory Activities and Related Mechanisms
Derivatives of the this compound scaffold have demonstrated significant anti-inflammatory properties. ontosight.ai The mechanisms behind these activities are multifaceted and include the inhibition of neutrophil degranulation and the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net Neutrophils play a critical role in the inflammatory response, and their degranulation releases various pro-inflammatory mediators. acs.orgnih.gov Imidazole-containing compounds have been shown to inhibit this process, thereby reducing the inflammatory cascade. researchgate.net
One of the key mechanisms is the inhibition of enzymes like cyclooxygenase (COX), particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation. japsonline.comjchemrev.com By inhibiting COX-2, imidazole derivatives can effectively reduce inflammation. japsonline.com Furthermore, some imidazole-based Schiff base derivatives exhibit antioxidant properties, which contribute to their anti-inflammatory effects by neutralizing ROS. orientjchem.org The modulation of signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β, is another important aspect of their anti-inflammatory action. orientjchem.org
Studies on specific derivatives, such as 2,4,5-triphenyl-1H-imidazole-1-yl derivatives, have shown potent anti-inflammatory activity in animal models. japsonline.com For instance, compound 6b from a synthesized series demonstrated anti-inflammatory activity nearly equipotent to the standard drug phenylbutazone. japsonline.com
Below is a data table summarizing the anti-inflammatory activity of selected imidazole derivatives.
| Compound ID | Test Model | Inhibition (%) | Standard Drug | Standard Inhibition (%) |
| 6a | Rat Paw Edema | Moderate | Phenylbutazone | 85.07 |
| 6b | Rat Paw Edema | 76.11 | Phenylbutazone | 85.07 |
| 6c | Rat Paw Edema | Low | Phenylbutazone | 85.07 |
| 6d | Rat Paw Edema | Moderate | Phenylbutazone | 85.07 |
| 10a | Rat Paw Edema | Moderate | Phenylbutazone | 85.07 |
| 10b | Rat Paw Edema | Moderate | Phenylbutazone | 85.07 |
| C1IN | Carrageenan-induced paw edema | Significant | Indomethacin | - |
| C2IN | Carrageenan-induced paw edema | Significant | Indomethacin | - |
| C4IN | Carrageenan-induced paw edema | Significant | Indomethacin | - |
Antidiabetic and Antiparasitic Applications
The versatile this compound scaffold has been explored for its potential in treating diabetes and parasitic diseases. nih.govcymitquimica.com Imidazole derivatives have shown promise as antidiabetic agents, with research indicating their ability to inhibit enzymes such as α-glucosidase, which can help in managing blood sugar levels. derpharmachemica.com The 1,3-diazole structure is a key feature in compounds exhibiting these therapeutic activities. nih.gov
In the realm of antiparasitic applications, imidazole derivatives have demonstrated significant efficacy. They have been investigated for their activity against a range of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis. researchgate.netuantwerpen.benih.gov For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent activity against E. histolytica, T. vaginalis, and G. intestinalis, with some compounds exhibiting even greater potency than the standard drug metronidazole. researchgate.net Similarly, certain 1-phenylethanol (B42297) derivatives of imidazole have displayed high selectivity and activity against T. cruzi. uantwerpen.be The antiparasitic mechanism of these compounds is an active area of research. researchgate.net
Antituberculosis and Antimalarial Applications
Derivatives of this compound have emerged as a significant class of compounds in the search for new treatments for tuberculosis and malaria. nih.gov The imidazole nucleus is a core component of many compounds screened for antimycobacterial and antimalarial activities. nih.govresearchgate.net
For antituberculosis applications, various imidazole-containing compounds have been synthesized and evaluated. researchgate.netscirp.org For example, a series of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives demonstrated interesting activity against Mycobacterium tuberculosis H37Rv. researchgate.net Another study focused on novel 2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles, which also showed potential as antitubercular agents. researchgate.net The design of hybrid molecules containing a 4-nitroimidazole (B12731) moiety linked to another heterocyclic ring is a strategy being explored to develop new anti-tubercular drugs. finechem-mirea.ru
In the context of antimalarial research, imidazole derivatives are also being investigated, although specific research findings on this compound in this area are less detailed in the provided context. However, the broad spectrum of biological activities associated with the imidazole scaffold suggests its potential in this field as well. nih.gov
Other Pharmacological Activities
The pharmacological scope of this compound derivatives extends beyond antimicrobial and anti-inflammatory applications, encompassing a range of other therapeutic areas. smolecule.comlongdom.org
Antioxidant Activity: Certain imidazole derivatives have been shown to possess significant antioxidant properties, evaluated through methods like DPPH radical scavenging assays. researchgate.net This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.
Antidepressant and Anticonvulsant Activities: The imidazole scaffold is present in compounds investigated for their potential as antidepressant and anticonvulsant agents. nih.govlongdom.org Some imidazole derivatives, such as napamezole, have been evaluated clinically for their antidepressant effects. pharmacophorejournal.com
Antiulcer Activity: Imidazole derivatives have been developed as antiulcer agents, notably as proton pump inhibitors that target the H+/K+-ATPase in gastric parietal cells. google.comresearchgate.net Compounds like omeprazole, which contains a benzimidazole structure, are well-known examples. researchgate.net Research has also explored other benzimidazole derivatives with aniline (B41778) moieties for this purpose. google.com
This broad spectrum of pharmacological activities underscores the importance of the this compound scaffold in medicinal chemistry and drug discovery. nih.govsmolecule.comlongdom.org
Structure-Activity Relationship (SAR) Studies and Molecular Recognition Mechanisms
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. ontosight.aivulcanchem.com These studies investigate how modifications to the chemical structure influence biological activity. vulcanchem.com
Key findings from SAR studies on imidazole derivatives include:
Importance of the Imidazole Ring: The imidazole ring itself is often critical for activity. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions are crucial for binding to biological targets. Replacing the imidazole ring with other moieties, such as a phenyl or indole (B1671886) group, can be detrimental to activity. nih.gov
Influence of Substituents: The nature and position of substituents on the imidazole and any associated rings significantly impact potency and selectivity. vulcanchem.com For instance, in a series of antifungal N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, modifications to the aryl group were found to enhance antifungal potency. nih.gov Similarly, for antitubercular and antifungal benzimidazole derivatives, a halogenated phenyl ether nucleus and an azole moiety at the 6th position were found to be important for activity. researchgate.net
Role of Linkers and Side Chains: The flexibility and chemical nature of linkers and side chains, such as the propylamine (B44156) chain in 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine, can influence conformational adaptability during molecular recognition. vulcanchem.com An imidazole-propyl side chain has been noted to enhance solubility and the targeting of kinase ATP-binding pockets. vulcanchem.com
Molecular recognition mechanisms often involve the imidazole ring acting as a ligand for metal ions in enzymes or binding to active sites, thereby modulating their activity. Computational tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are increasingly used to predict and optimize the biological potency of these compounds. ontosight.ai
Pharmacokinetic Property Studies
The study of pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), is crucial for the development of clinically viable drugs from this compound scaffolds. researchgate.netresearchgate.net
Absorption and Bioavailability: The bioavailability of imidazole derivatives can be influenced by their structural features. For example, an imidazole-propyl side chain has been shown to enhance solubility, leading to moderate oral bioavailability. vulcanchem.com Some studies indicate that imidazole-containing compounds can have high gastrointestinal absorption. smolecule.com
Metabolism: Imidazole derivatives are often metabolized in the liver, for instance, through CYP3A4-mediated oxidation of the benzimidazole and imidazole rings. vulcanchem.com
Distribution: The distribution of these compounds can vary. For example, some have limited blood-brain barrier permeability, which is an important consideration for drugs targeting the central nervous system. smolecule.com
Excretion: The primary route of excretion for some derivatives is renal. vulcanchem.com
Predictive ADME studies using computational tools like Qikprop are often employed in the early stages of drug discovery to assess the drug-likeness of synthesized compounds. pharmaerudition.orgresearchgate.net These analyses help in identifying candidates with favorable pharmacokinetic profiles for further development. researchgate.netresearchgate.net
Applications in Agrochemicals and Functional Materials
Agrochemical Development
The imidazole (B134444) ring is a core component in a number of successful agrochemicals. While specific synthesis pathways starting directly from 1H-Imidazol-1-amine are not extensively documented in publicly available research, the broader class of imidazole derivatives serves as crucial intermediates in the production of fungicides and herbicides.
For instance, the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives has yielded compounds with significant fungicidal activity, particularly against Rhizoctonia solani. nih.gov One such derivative demonstrated a half-maximal effective concentration (EC50) of 2.63 μg/mL against this fungus. nih.gov This highlights the potential of functionalized imidazoles in developing new crop protection agents.
Furthermore, a class of herbicides known as imidazolinones, which inhibit the branched-chain amino acid biosynthesis in plants, underscores the importance of the imidazole structure in weed management. umn.edu These herbicides are effective against a range of broadleaf weeds and demonstrate both foliar and soil activity. umn.edu Patents have also been granted for amine derivatives, including those based on an imidazole structure, for use as fungicides, indicating ongoing commercial interest in this area. google.com The versatility of the imidazole core suggests that this compound could serve as a valuable starting material for creating novel agrochemical compounds. alzchem.comwikipedia.orgguidechem.comrasayanjournal.co.in
Functional Materials and Optical Applications
Recent research has identified imidazole derivatives as promising candidates for use in advanced functional materials, particularly in the realm of optics and electronics. ajrconline.orgresearchgate.net
A significant area of application for this compound derivatives is in the development of organic dyes for dye-sensitized solar cells (DSSCs). ajrconline.orgnih.gov The imidazole structure can be readily modified to create donor-π-acceptor (D-π-A) dyes that exhibit desirable photophysical and electrochemical properties for converting light into electricity. nih.gov
Several studies have demonstrated the effectiveness of imidazole-based dyes in DSSCs. For example, a series of dyes based on 1H-phenanthro[9,10-d]imidazole chromophores achieved power conversion efficiencies (PCE) ranging from 2.95% to 4.68%. acs.org In another study, systematically tailored aryl acyclic and cyclic imidazole derivatives were synthesized, with one dye exhibiting a PCE of 7.16%, which was enhanced to 8.10% through a potential-assisted dye staining process. rsc.org The introduction of different substituents onto the imidazole core allows for the fine-tuning of the dye's properties, such as the energy gap and light-harvesting ability, which directly impacts the solar cell's performance. ekb.eguokerbala.edu.iqekb.eg
The following table summarizes the performance of various imidazole-based dyes in DSSCs, showcasing the potential of this class of compounds in renewable energy applications.
| Dye Name/Type | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| Dpa-Cy | 4.48 | 0.53 | 72 | 1.70 | researchgate.net |
| DS-1 | 4.74 | 0.653 | 56.73 | 1.75 | nih.gov |
| PP3 (Alkyl chain substitution) | 3.75 | 0.00073 | 73.9 | 2.01 | ekb.eguokerbala.edu.iqekb.eg |
| PP2 (Nitrobenzene substitution) | 1.59 | 0.00008 | 61.6 | 0.96 | ekb.eguokerbala.edu.iqekb.eg |
| Dye 4 (Phenanthrene donor) | 13.07 | 0.831 | 65.9 | 7.16 | rsc.org |
| Dye 4 (Enhanced) | - | - | - | 8.10 | rsc.org |
| 1-Alkyl-1H-imidazole dyes | - | - | - | 3.06 - 6.35 | nih.gov |
| Fluorene-imidazole dye | - | - | - | up to 3.44 | acs.org |
Corrosion Inhibition Studies
The ability of imidazole and its derivatives to adsorb onto metal surfaces and form a protective layer makes them effective corrosion inhibitors. mdpi.com The nitrogen atoms in the imidazole ring can donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond that inhibits the corrosion process.
Studies have shown that imidazole derivatives can effectively protect various metals in different corrosive environments. For instance, in a 0.2 N HCl solution, a formulation containing 550 ppm of Imidazole and 60 ppm of Al³⁺ provided a 94% inhibition efficiency for mild steel. researchgate.net The synergistic effect between the imidazole and the metal cation enhances the protective film formation. In another study, an imidazole-derived Schiff base demonstrated a 96% corrosion inhibition efficiency for carbon steel in a 0.1 M hydrochloric acid solution at a concentration of 0.5 mM. physchemres.org
The table below presents data from various studies on the corrosion inhibition efficiency of imidazole and its derivatives on different metals.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Imidazole | Carbon Steel | 7 kmol/m³ MEA, 0.5 mol CO₂/mol MEA | 1000 ppm | 71 | google.com |
| Imidazole + Al³⁺ | Mild Steel | 0.2 N HCl | 550 ppm Imidazole, 60 ppm Al³⁺ | 94 | researchgate.net |
| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) (SJ1) | Carbon Steel | 0.1 M HCl | 0.5 mM | 96 | physchemres.org |
| 4-(1H-imidazol-1-yl)aniline | Copper | 0.5 mol L⁻¹ H₂SO₄ | 1 x 10⁻³ mol L⁻¹ | 80 - 94 | scielo.br |
| 4-(1H-imidazol-1-yl)benzaldehyde | Copper | 0.5 mol L⁻¹ H₂SO₄ | 1 x 10⁻³ mol L⁻¹ | 80 - 94 | scielo.br |
| 4-(1H-imidazol-1-yl)phenol | Copper | 0.5 mol L⁻¹ H₂SO₄ | 1 x 10⁻³ mol L⁻¹ | 80 - 94 | scielo.br |
| (4-(1H-imidazol-1-yl)phenyl)methanol | Copper | 0.5 mol L⁻¹ H₂SO₄ | 1 x 10⁻³ mol L⁻¹ | 80 - 94 | scielo.br |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96 | researchgate.net |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91 | researchgate.net |
| 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole (BTI) | Carbon Steel | 1.0 M HCl | 1 x 10⁻³ M | >88 | acs.org |
| Chalcone-based N-(3-aminopropyl)imidazoles | Aluminum | Acidic Medium | - | Theoretical study shows good potential | scirp.org |
Future Research Directions and Translational Perspectives
Elucidation of Undetermined Mechanisms of Action and Biological Pathways
While the broad-spectrum biological activities of 1H-imidazol-1-amine derivatives are recognized, the precise molecular mechanisms often remain to be fully detailed. ontosight.ai Future investigations should prioritize the identification of specific enzymatic and receptor targets. For instance, some derivatives are known to inhibit enzymes by binding to their active sites, but the exact interactions and downstream effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, require deeper exploration. smolecule.com Understanding how these compounds modulate ion channels and receptors is also crucial for a comprehensive mechanistic picture. The imidazole (B134444) ring itself is a key contributor to these interactions due to its unique electronic properties and its ability to participate in hydrogen bonding. nih.gov
Design and Development of Novel this compound Derivatives with Improved Efficacy and Safety Profiles
The structural versatility of the this compound scaffold provides a robust platform for the design of new derivatives with enhanced therapeutic properties. ontosight.ai A primary goal is to improve efficacy against various pathogens and diseases while ensuring a favorable safety profile. ontosight.ai Synthetic strategies often involve the introduction of different functional groups to the imidazole ring or the amine substituent to modulate properties like lipophilicity, solubility, and target-binding affinity. ontosight.ai
For example, the synthesis of hybrids combining 5-nitroimidazole with other pharmacophores has shown promise in overcoming antibiotic resistance. Similarly, the development of N-acyl-1H-imidazole-1-carbothioamides has yielded compounds with notable antioxidant and moderate antibacterial and antifungal activities. nih.gov The creation of tetrasubstituted imidazole derivatives through multicomponent reactions is another promising avenue, with these compounds exhibiting a range of biological activities including analgesic, anti-inflammatory, and antitumor effects. chemrxiv.org
Table 1: Examples of Synthesized this compound Derivatives and Their Potential
| Derivative Class | Synthetic Approach | Key Findings | Potential Applications |
| 5-Nitroimidazole Hybrids | Combination with other pharmacophores | Significant inhibition of metronidazole-resistant Helicobacter pylori | Overcoming antibiotic resistance |
| N-Acyl-1H-imidazole-1-carbothioamides | Acylation of 1H-imidazole-1-carbothioamides | Excellent antioxidant activity, moderate antibacterial and antifungal potential | Antioxidant and antimicrobial agents nih.gov |
| Tetrasubstituted Imidazoles | Multicomponent cyclocondensation reactions | Analgesic, anti-inflammatory, fungicidal, antibacterial, and antitumor activities | Broad-spectrum therapeutic agents chemrxiv.org |
| Imidazole-Indole Hybrids | Integration of imidazole and indole (B1671886) moieties | Synergistic enhancement of anticancer activity | Anticancer drugs ajgreenchem.com |
Integration of High-Throughput Screening Techniques in Drug Discovery
High-throughput screening (HTS) is a powerful tool that can accelerate the discovery of novel this compound-based drug candidates. ontosight.aimdpi.com HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of promising leads for further development. mdpi.comiiarjournals.org This technology is particularly valuable for identifying inhibitors of specific enzymes or modulators of receptor activity. mdpi.com The miniaturization and automation inherent in HTS reduce the amount of compound needed and decrease the time and cost of initial screening phases. mdpi.com For instance, HTS has been successfully employed to identify novel inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key target in some cancers. iiarjournals.org A novel screening protocol has also been developed to determine the concentration and enantiomeric excess of α-chiral amines, which is crucial for optimizing asymmetric synthesis. nih.gov
Advanced Computational Modeling for Rational Drug Design and Material Science
Computational modeling plays an increasingly vital role in the rational design of new this compound derivatives. ontosight.ai Techniques such as Density Functional Theory (DFT) can predict the electronic properties and thermochemical stability of molecules, aiding in the design of more effective therapeutics. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the binding affinity of derivatives to their biological targets and to optimize their potency. ontosight.airesearchgate.net These computational approaches can help in understanding structure-activity relationships (SAR) and guide the synthesis of compounds with improved properties. For example, computational studies have been used to predict the interaction between imidazole derivatives and protein tyrosine kinase, providing insights for the development of antioxidant agents. researchgate.net In material science, computational modeling can predict the properties of imidazole-containing polymers and nanomaterials.
Strategies for Overcoming Drug Resistance and Mitigating Side Effects
The emergence of drug resistance is a significant challenge in the treatment of infectious diseases and cancer. nih.govscirp.org The development of novel this compound derivatives is a key strategy to combat this issue. scirp.org By modifying the chemical structure, it is possible to create compounds that can circumvent existing resistance mechanisms. nih.gov For example, the synthesis of metronidazole/1,2,3-triazole conjugates has been explored to overcome resistance to metronidazole. nih.gov
Mitigating side effects is another critical aspect of drug development. The design of more selective compounds that interact specifically with their intended targets can help to reduce off-target effects. tandfonline.com For instance, the development of highly selective FLT3 inhibitors from benzimidazole (B57391) derivatives aims to reduce toxicities associated with less specific kinase inhibitors. tandfonline.com
Exploration of New Avenues for Application in Life Sciences and Beyond
The unique properties of this compound and its derivatives suggest a broad range of potential applications beyond their current uses. In life sciences, there is ongoing research into their potential as neuroactive compounds, with some derivatives showing promise as anxiolytics or anticonvulsants. ontosight.ai Their role in modulating neurotransmission, for example through interaction with acetylcholinesterase, opens up possibilities for treating neurodegenerative diseases. smolecule.com
In material science, imidazole-containing polymers are being investigated for their enhanced thermal stability and mechanical strength, with potential applications in coatings and adhesives. The incorporation of imidazole derivatives into nanomaterials is also a promising area, with applications in sensors and drug delivery systems due to improved biocompatibility and targeting capabilities. Furthermore, the catalytic properties of imidazole derivatives are being explored in both organocatalysis and as ligands in metal complexes for various chemical reactions. The development of new synthetic methods for substituted imidazoles is crucial for expanding their applications in pharmaceuticals, agrochemicals, and functional materials like dyes for solar cells. rsc.org
Q & A
Q. What are the common synthetic routes for 1H-Imidazol-1-amine derivatives, and how are reaction conditions optimized?
Synthesis typically involves cyclization reactions using precursors like α-halo ketones or aldehydes with diamines under acidic conditions . Multi-step approaches, such as cyclization followed by hydrolysis and methylation, are employed for specific derivatives (e.g., 1-methyl-4-phenyl-1H-imidazol-2-amine) . Optimization includes solvent selection (DMF or dichloromethane ), temperature control, and catalysts (e.g., ZnCl₂ or NaCNBH₃ ). Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., chromatography or recrystallization) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Characterization relies on NMR (¹H/¹³C) for confirming imidazole ring substitution patterns and amine functionality , IR spectroscopy for identifying N-H stretches (~3300 cm⁻¹) , and mass spectrometry for molecular ion validation . X-ray crystallography (using SHELX software ) resolves crystal packing and hydrogen-bonding networks in solid-state studies.
Q. What are the primary biological applications of this compound derivatives in early-stage research?
These derivatives serve as building blocks for antifungal agents (e.g., N-[(1,1′-biphenyl)-4-ylmethyl] derivatives ) and enzyme inhibitors. Their imidazole core enables interactions with metalloenzymes or receptors, making them useful in biochemical assays (e.g., histamine receptor studies ).
Advanced Research Questions
Q. How can computational methods like DFT improve the design of this compound-based therapeutics?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and thermochemical stability, aiding in rational drug design . For example, exact-exchange terms in DFT functionals enhance accuracy in atomization energy calculations (~2.4 kcal/mol error ), critical for evaluating synthetic feasibility.
Q. What challenges arise in reconciling contradictory SAR data for antifungal imidazolamine derivatives?
Discrepancies in structure-activity relationships (SAR) may stem from varying assay conditions (e.g., fungal strain specificity ) or substituent effects on bioavailability. Systematic variation of aryl groups (e.g., 2,4-dichlorophenyl vs. phenyl ) and computational docking studies can resolve conflicts by isolating steric/electronic contributions.
Q. How do crystallographic data (e.g., SHELX-refined structures) inform synthetic optimization?
Q. What strategies mitigate low yields in scale-up synthesis of imidazolamine intermediates?
Low yields (e.g., 27.4% in 1-methyl-4-phenyl derivatives ) are addressed via:
- Catalyst screening : Transition metals (Pd/Cu salts ) enhance coupling efficiency.
- Side-reaction suppression : Protecting groups for amine functionalities during cyclization .
- Process intensification : Continuous-flow systems to improve heat/mass transfer.
Methodological Considerations
Q. How should researchers handle safety concerns with reactive imidazolamine intermediates?
Follow SDS guidelines for imidazole derivatives: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation . For unstable intermediates (e.g., nitro-containing derivatives ), store under inert atmospheres and monitor for exothermic decomposition.
Q. What statistical approaches validate purity and reproducibility in imidazolamine synthesis?
Use HPLC-MS for purity assessment (>95% threshold) and replicate experiments (n ≥ 3) to quantify yield variability. Principal Component Analysis (PCA) of spectral data (NMR/IR) can detect batch-to-batch inconsistencies .
Data Analysis and Reporting
Q. How can researchers critically evaluate conflicting spectral data for novel imidazolamines?
Cross-validate using complementary techniques : e.g., compare NMR assignments with computed chemical shifts (DFT ) or match IR bands to reference spectra (NIST database ). Contradictions may indicate tautomerism or polymorphic forms, requiring single-crystal analysis .
Q. What frameworks support robust reporting of imidazolamine SAR in publications?
Adopt FAIR data principles : Provide raw spectral files, crystallographic CIFs, and synthetic protocols in supplementary materials. Use standardized activity metrics (e.g., IC₅₀ ± SEM ) and disclose assay limitations (e.g., cytotoxicity in antifungal screens ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
